indeno[1,2,3-de]phthalazin-3(2H)-one indeno[1,2,3-de]phthalazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9032399
InChI: InChI=1S/C14H8N2O/c17-14-11-7-3-6-9-8-4-1-2-5-10(8)13(12(9)11)15-16-14/h1-7H,(H,16,17)
SMILES: C1=CC=C2C(=C1)C3=CC=CC4=C3C2=NNC4=O
Molecular Formula: C14H8N2O
Molecular Weight: 220.23 g/mol

indeno[1,2,3-de]phthalazin-3(2H)-one

CAS No.:

Cat. No.: VC9032399

Molecular Formula: C14H8N2O

Molecular Weight: 220.23 g/mol

* For research use only. Not for human or veterinary use.

indeno[1,2,3-de]phthalazin-3(2H)-one -

Specification

Molecular Formula C14H8N2O
Molecular Weight 220.23 g/mol
IUPAC Name 2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one
Standard InChI InChI=1S/C14H8N2O/c17-14-11-7-3-6-9-8-4-1-2-5-10(8)13(12(9)11)15-16-14/h1-7H,(H,16,17)
Standard InChI Key IKVRZIDOALZALL-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=CC=CC4=C3C2=NNC4=O
Canonical SMILES C1=CC=C2C(=C1)C3=CC=CC4=C3C2=NNC4=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Indeno[1,2,3-de]phthalazin-3(2H)-one (IUPAC name: 3-[2-(diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one) features a rigid tetracyclic framework comprising a phthalazinone ring fused to an indene system (Figure 1) . The planar structure enables π-π stacking interactions, while the diethylaminoethyl side chain enhances solubility and confers basicity (pKa ≈ 8.5) .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₂₁N₃O
Molecular Weight319.4 g/mol
SMILESCCN(CC)CCN1C(=O)C2=C3C(=CC=C2)C4=CC=CC=C4C3=N1
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Synonyms and Identifiers

The compound is designated by multiple identifiers across chemical databases:

  • PubChem CID: 2052803

  • ChEMBL ID: CHEMBL1490332

  • Common aliases: IFN-1 Inducer C3, C65780, NSC-782149

Synthesis and Manufacturing Processes

One-Pot Acylimidazole-Mediated Synthesis

Mennen et al. (2015) developed a scalable two-step, one-pot synthesis starting from 2-acylbenzoic acids (Scheme 1) :

  • Acylimidazole Formation: Reaction of 9-oxo-9H-fluorene-1-carboxylic acid with carbonyl diimidazole (CDI) in DMF yields the activated acylimidazole intermediate.

  • Cyclization: Controlled addition of hydrazine hydrate induces cyclodehydration to form the phthalazinone core.

Table 2: Key Reaction Parameters

ParameterStep A (Acylimidazole)Step B (Cyclization)
Temperature25°C25°C
Time2 h1.5 h
Yield95%84%
Critical Process ControlsCDI stoichiometryHydrazine addition rate

In situ infrared (IR) spectroscopy revealed rapid consumption of CDI (t₁/₂ < 5 min) and identified a metastable N,O-acetal intermediate that slowly rearranges over six days . Power compensation calorimetry quantified the exothermicity of acylimidazole formation (ΔH = -11.65 kJ/mol) and cyclization (ΔH = -112.20 kJ/mol) .

Crystallization and Hydrazine Control

The low solubility of indeno[1,2,3-de]phthalazin-3(2H)-one in DMF (S ≈ 2 mg/mL at 25°C) enables spontaneous crystallization during hydrazine addition . Seeding strategies and extended addition times (4–6 h) reduce residual hydrazine to <10 ppm, critical for pharmaceutical processing .

Pharmacological Properties and Mechanisms of Action

Voltage-Gated Sodium Channel Inhibition

C65780 (indeno[1,2,3-de]phthalazin-3(2H)-one) exhibits state-dependent inhibition of NaV isoforms implicated in nociception :

Table 3: NaV Inhibition Profiles

ChannelIC₅₀ (Resting)IC₅₀ (Inactivated)τ Recovery (ms)
NaV1.711.3 ± 0.4 μM2.1 ± 0.3 μM1,240 ± 110
NaV1.82.7 ± 0.3 μM0.9 ± 0.1 μM980 ± 85
NaV1.919.2 ± 2.3 μM6.4 ± 0.8 μM1,560 ± 130

Electrophysiological analyses demonstrate three synergistic mechanisms :

  • Hyperpolarizing Shift of Inactivation: V₁/₂,inact shifts by -15.2 mV (NaV1.7) and -18.7 mV (NaV1.8) at 10 μM .

  • Use-Dependent Block: 50% reduction in peak current after 20 pulses at 10 Hz (NaV1.7) .

  • Slowed Recovery: Time constant (τ) increases from 12.4 ms to 1.24 s for NaV1.7 at -120 mV .

Neuronal Excitability Modulation

In small-diameter dorsal root ganglion (DRG) neurons, 10 μM C65780 reduces action potential firing frequency by 78 ± 6% in response to depolarizing currents . The compound preferentially inhibits tetrodotoxin-resistant (TTX-R) NaV1.8 currents over TTX-sensitive (TTX-S) isoforms (81% vs. 43% blockade at 10 μM) .

Preclinical and Clinical Research Findings

Analgesic Efficacy in Pain Models

Oral administration (30 mg/kg) in murine models shows broad-spectrum activity :

Table 4: In Vivo Efficacy Metrics

ModelLatency/Efficacy IncreaseComparator (Amitriptyline)
Formalin Test (Phase II)62 ± 8% reduction58 ± 7% reduction
Chronic Constriction Injury75% MPE68% MPE
CFA-Induced Inflammation3.2-fold latency increase2.9-fold increase

Notably, C65780 exhibits 4.3-fold selectivity for NaV1.8 over cardiac NaV1.5 (IC₅₀ = 11.7 μM vs. 50.2 μM), reducing arrhythmia risk compared to amitriptyline (1.8-fold selectivity) .

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